6-(2,4-Difluorophenyl)pyridin-3-ol

Medicinal chemistry Drug design Physicochemical profiling

Select 6-(2,4-Difluorophenyl)pyridin-3-ol for its unique 2,4-difluorophenyl motif, which provides distinct electronic/steric properties and enhanced metabolic stability over non-fluorinated analogs. The 3-hydroxy group enables versatile derivatization. Choosing this exact regioisomer preserves SAR continuity; substituting other fluorine patterns risks target binding and PK outcomes. Ideal for kinase inhibitor programs with pre-validated 2,4-difluoro substitution. High-purity research-grade material for medicinal chemistry and library synthesis.

Molecular Formula C11H7F2NO
Molecular Weight 207.18 g/mol
CAS No. 1261973-00-5
Cat. No. B3095237
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(2,4-Difluorophenyl)pyridin-3-ol
CAS1261973-00-5
Molecular FormulaC11H7F2NO
Molecular Weight207.18 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1F)F)C2=NC=C(C=C2)O
InChIInChI=1S/C11H7F2NO/c12-7-1-3-9(10(13)5-7)11-4-2-8(15)6-14-11/h1-6,15H
InChIKeyFONLKGUVKSFRMY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Guide: 6-(2,4-Difluorophenyl)pyridin-3-ol (CAS 1261973-00-5) – Comparative Physicochemical Profile for Research Selection


6-(2,4-Difluorophenyl)pyridin-3-ol (CAS 1261973-00-5) is a fluorinated heteroaromatic building block with molecular formula C11H7F2NO and molecular weight 207.18 g/mol [1]. This compound features a pyridin-3-ol core substituted at the 6-position with a 2,4-difluorophenyl group, a structural motif that imparts distinct electronic and steric properties relative to other regioisomeric or functional-group analogs . As a synthetic intermediate, it serves as a precursor in medicinal chemistry programs targeting kinase inhibition and other therapeutic areas, with its difluorophenyl moiety contributing to enhanced metabolic stability and membrane permeability compared to non-fluorinated analogs [1]. However, direct comparative biological activity data (e.g., IC50 values, selectivity profiles) for this specific compound versus closely related analogs remains notably limited in the primary literature.

Why 6-(2,4-Difluorophenyl)pyridin-3-ol Cannot Be Interchanged with Regioisomeric or Functional-Group Analogs in SAR-Driven Programs


In structure-activity relationship (SAR) studies, subtle variations in fluorine substitution pattern and heterocyclic ring positioning produce quantifiably distinct molecular descriptors that preclude generic substitution. The 2,4-difluorophenyl substitution pattern alters electron density distribution across the aromatic system and modifies the compound's hydrogen-bonding capacity and lipophilicity (XLogP3 = 2.4) relative to analogs with different fluorine positions or alternative functional groups [1]. For example, the 2,4-difluorophenyl moiety in this pyridin-3-ol scaffold presents a different steric and electronic environment than the 2,6-difluorophenyl (XLogP3 = 2.4; same nominal lipophilicity but distinct dipole moment) or 3,4-difluorophenyl regioisomers, each of which can dramatically alter target binding and pharmacokinetic behavior in downstream compounds [2]. Furthermore, replacing the hydroxyl group at the 3-position with a hydroxymethyl substituent (as in [6-(2,4-difluorophenyl)pyridin-3-yl]methanol) increases rotatable bond count from 1 to 2 and modifies hydrogen-bonding geometry, fundamentally changing the compound's reactivity as a synthetic handle [3]. These measurable physicochemical differences mean that direct substitution without re-optimization can compromise SAR continuity, synthesis reproducibility, and ultimately biological outcomes. Selection of the precise analog is therefore dictated by specific synthetic and target engagement requirements.

Quantitative Differentiation Evidence: 6-(2,4-Difluorophenyl)pyridin-3-ol Versus Closest Analogs


Fluorine Substitution Pattern Differentiates Lipophilicity and Polar Surface Area Among Regioisomers

The 2,4-difluorophenyl substitution in 6-(2,4-difluorophenyl)pyridin-3-ol yields a computed lipophilicity (XLogP3 = 2.4) and topological polar surface area (TPSA = 33.1 Ų) that are identical to the 2,6-difluorophenyl regioisomer in nominal value but represent distinct three-dimensional electronic distributions due to differing fluorine positions [1][2]. In contrast, the 2-substituted regioisomer (2-(2,4-difluorophenyl)pyridin-3-ol) displays the same XLogP3 (2.4) and TPSA (33.1 Ų) but a lower computed complexity score (215 versus 205 for the 6-substituted compound), reflecting differences in molecular symmetry and connectivity that affect binding interactions [3]. Additionally, the pyridin-2-one analog (6-(2,4-difluorophenyl)-1H-pyridin-2-one) exhibits a reduced hydrogen-bond acceptor count (3 versus 4) and lower TPSA (29.1 Ų), which alters solubility and permeability profiles [4].

Medicinal chemistry Drug design Physicochemical profiling

Hydroxyl Group at 3-Position Provides Distinct Reactivity and Synthetic Versatility Versus Methanol and Ketone Analogs

The hydroxyl substituent at the pyridine 3-position in 6-(2,4-difluorophenyl)pyridin-3-ol offers a synthetic handle with distinct reactivity compared to analogs bearing alternative functional groups at the same or adjacent positions. Relative to the hydroxymethyl analog ([6-(2,4-difluorophenyl)pyridin-3-yl]methanol, CAS 887974-78-9), the target compound has one fewer rotatable bond (1 vs 2) and one fewer heavy atom (15 vs 16), resulting in a less flexible, more compact scaffold that may confer different conformational preferences in target binding [1][2]. Compared to the pyridin-2-one analog (6-(2,4-difluorophenyl)-1H-pyridin-2-one, CAS 1111110-73-6), the 3-hydroxyl group provides an additional hydrogen-bond acceptor (4 vs 3) and a distinct tautomeric equilibrium, offering different derivatization pathways (e.g., O-alkylation, O-arylation, or sulfonylation) [3].

Synthetic chemistry Building block selection Functional group handling

Class-Level Evidence: 2,4-Difluorophenyl Pyridine Derivatives as Kinase Inhibitor Scaffolds

Compounds containing the 2,4-difluorophenyl-pyridine/pyridinone scaffold have been validated as kinase inhibitor frameworks. PH-797804, an ATP-competitive p38α MAPK inhibitor, incorporates a 2,4-difluorophenyl-pyridinone core and demonstrates that this specific substitution pattern enables productive interactions with the kinase hinge region [1]. Structural studies indicate that the 2,4-difluorophenyl moiety contributes to both hydrophobic packing and specific hydrogen-bonding networks essential for target engagement [1]. Additionally, SAR studies on difluorophenol pyridine derivatives as RSK2 inhibitors have employed 3D-QSAR approaches (CoMFA and CoMSIA) to correlate substitution patterns with inhibitory activity, establishing that fluorine positioning on the phenyl ring significantly modulates binding affinity [2]. While 6-(2,4-difluorophenyl)pyridin-3-ol itself lacks published IC50 data, it serves as a synthetic precursor to elaborated kinase inhibitors bearing the same core structural elements that drive target recognition .

Kinase inhibition p38 MAPK Medicinal chemistry Fluorinated scaffolds

Recommended Application Scenarios for 6-(2,4-Difluorophenyl)pyridin-3-ol (CAS 1261973-00-5) Based on Quantitative Differentiation Evidence


Medicinal Chemistry: Synthesis of p38α MAPK and RSK2 Kinase Inhibitor Analogs

Use 6-(2,4-difluorophenyl)pyridin-3-ol as a core building block for constructing kinase inhibitors that require the 2,4-difluorophenyl-pyridine pharmacophore. The compound's XLogP3 (2.4) and TPSA (33.1 Ų) support adequate permeability while the phenolic hydroxyl provides a derivatizable handle for introducing additional functionality. Class-level evidence indicates that this scaffold, when elaborated, engages kinase hinge regions via bidentate hydrogen bonds, with fluorine positioning influencing selectivity [1]. This scenario is most appropriate for programs where the 2,4-difluoro substitution pattern has been pre-validated in biochemical assays.

SAR Exploration: Comparing Regioisomeric Difluorophenyl Pyridinols in Lead Optimization

Employ 6-(2,4-difluorophenyl)pyridin-3-ol alongside its regioisomeric analogs (e.g., 6-(2,6-difluorophenyl)pyridin-3-ol and 2-(2,4-difluorophenyl)pyridin-3-ol) to systematically probe the effect of fluorine positioning and pyridine substitution on target binding and ADME properties [2]. The compound's molecular complexity score (205) and single rotatable bond provide a less flexible scaffold compared to the 2-substituted regioisomer (complexity 215), potentially influencing entropic contributions to binding free energy. Such comparative SAR studies are essential for rational lead optimization when crystallographic guidance is unavailable.

Building Block Procurement: O-Functionalization for Diversified Compound Library Synthesis

Leverage the phenolic hydroxyl group at the pyridine 3-position for O-alkylation, O-arylation (e.g., Ullmann coupling), sulfonylation, or Mitsunobu reactions to generate diverse compound libraries [3]. The compound's four hydrogen-bond acceptors (versus three in the pyridin-2-one analog) and higher TPSA (33.1 Ų versus 29.1 Ų for the pyridin-2-one) may confer distinct solubility profiles in downstream derivatives. This scenario is well-suited for parallel synthesis and high-throughput screening library construction where modular diversification is prioritized.

Metabolic Stability Optimization: Fluorinated Scaffold Incorporation

Incorporate 6-(2,4-difluorophenyl)pyridin-3-ol as a metabolically stabilized core in lead compounds where oxidative metabolism at the phenyl ring is a concern. The 2,4-difluoro substitution pattern blocks metabolic soft spots (para and ortho positions) while maintaining synthetic accessibility for further elaboration . Although direct metabolic stability data for this compound is not available, the well-documented effect of aryl fluorine substitution on CYP450-mediated oxidation supports this application by class-level inference. Compare with non-fluorinated phenyl-pyridine analogs to assess the magnitude of stability enhancement in relevant in vitro microsomal assays.

Quote Request

Request a Quote for 6-(2,4-Difluorophenyl)pyridin-3-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.